methyl 5-[2-(benzyloxy)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Description
Synthesis Analysis
Research has introduced general approaches towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, highlighting regioselective strategies for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from accessible pyrazole carboxylates. These intermediates undergo further treatment with amines, resulting in oxirane ring-opening and direct cyclisation, yielding target compounds. Such methodologies underscore the synthetic versatility of pyrazolo[1,5-a][1,4]diazepine derivatives, including the molecule of interest (Dzedulionytė et al., 2022).
Molecular Structure Analysis
The structural elucidation of related compounds has been confirmed through various spectroscopic techniques, including 1H, 13C, and 15N-NMR spectroscopy, and HRMS investigation. These studies provide a detailed understanding of the molecular architecture of pyrazolo[1,5-a][1,4]diazepine derivatives and their structural characteristics, essential for exploring their chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of the mentioned class of compounds involves interactions with different reagents leading to the formation of various derivatives. For example, cyclocondensation reactions and reactions with potassium cyanide have been explored, yielding carbonitriles, carboxamides, and carboxylic acids derivatives, illustrating the compound's versatile reactivity profile and the potential for further functionalization (Kemskii et al., 2014).
properties
IUPAC Name |
methyl 5-(2-phenylmethoxyethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-18(22)17-12-16-13-20(8-5-9-21(16)19-17)10-11-24-14-15-6-3-2-4-7-15/h2-4,6-7,12H,5,8-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCMMXODSWPKQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCN(CC2=C1)CCOCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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